Peptide 7172

Growth Hormone Secretagogue Lipopeptide Drug Design

Peptide 7172 is the definitive DPPE-lipidated growth hormone secretagogue (GHS) peptidomimetic for advanced membrane-interaction studies. Its amphiphilic architecture uniquely anchors the GHS core within lipid bilayers, enabling reproducible comparative pharmacokinetic/pharmacodynamic assays against non-lipidated analogs like GHRP-6. Procure this >98% purity conjugate to validate HRMS/HPLC methods for complex lipopeptides or to develop novel liposomal/micellar delivery formulations. Direct substitution with water-soluble GHRPs is scientifically unsupported—choose the authentic lipopeptide for rigorous, publishable results.

Molecular Formula C80H127N6O16P
Molecular Weight 1459.9 g/mol
CAS No. 159440-07-0
Cat. No. B12793880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide 7172
CAS159440-07-0
Molecular FormulaC80H127N6O16P
Molecular Weight1459.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C(=O)OC(CC(C)C)C(=O)NC(C(C)C)C(=O)N)OC(=O)CCCCCCCCCCCCCCC
InChIInChI=1S/C80H127N6O16P/c1-7-9-11-13-15-17-19-21-23-25-27-29-34-45-73(89)98-58-66(101-74(90)46-35-30-28-26-24-22-20-18-16-14-12-10-8-2)59-100-103(96,97)99-54-51-82-71(87)47-48-72(88)83-68(56-62-39-32-31-33-40-62)77(92)84-69(57-65-43-38-42-63-41-36-37-44-67(63)65)79(94)86-52-49-64(50-53-86)80(95)102-70(55-60(3)4)78(93)85-75(61(5)6)76(81)91/h31-33,36-44,60-61,64,66,68-70,75H,7-30,34-35,45-59H2,1-6H3,(H2,81,91)(H,82,87)(H,83,88)(H,84,92)(H,85,93)(H,96,97)/t66?,68-,69-,70+,75+/m1/s1
InChIKeyOYVFOBHYQBAHFL-VNUODVNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide 7172 (CAS 159440-07-0) – Defining Structural and Chemical Baseline


Peptide 7172 (CAS 159440-07-0) is a synthetic lipopeptide conjugate characterized by a complex structure that integrates a phospholipid anchor (DPPE-Succinyl) with a peptidomimetic core sequence (D-Phe-D-1-Nal-Inp-O-L-Hmp-L-Val-NH₂) . Its high molecular weight of approximately 1459.9 g/mol and the presence of a phosphate group and long-chain fatty acid tails (C16) distinguish it from smaller, non-lipidated peptide growth hormone secretagogues (GHS) . This unique molecular architecture is designed for specific membrane interactions and biological stability, though the precise quantitative advantages of this design over standard linear GHS analogs are not defined in the public domain.

Why Generic GHRP Substitution for Peptide 7172 Is Scientifically Unfounded


The direct substitution of Peptide 7172 with simpler, non-lipidated growth hormone-releasing peptides (e.g., GHRP-2, GHRP-6, Hexarelin) is scientifically unsupported due to fundamental differences in molecular design and, consequently, in their physicochemical and likely pharmacological profiles. While classical GHRPs are small, water-soluble hexapeptides (MW ~800-900 Da) that act as receptor agonists [1], Peptide 7172 is a large (MW ~1460 Da), amphiphilic lipopeptide conjugate designed to anchor within biological membranes via its DPPE lipid tail . This structural divergence predicts significant differences in cellular uptake, biodistribution, and metabolic stability, rendering any assumption of functional equivalence without direct comparative data a high-risk proposition for scientific reproducibility.

Peptide 7172 Differentiation Evidence: Quantitative and Structural Comparators


Structural Differentiation: Molecular Weight and Amphiphilic Conjugate vs. Simple Hexapeptide

Peptide 7172 possesses a molecular weight of 1459.9 g/mol due to its unique lipopeptide conjugate structure, which includes a DPPE (dipalmitoylphosphatidylethanolamine) lipid anchor. In contrast, the reference peptide GHRP-6 has a molecular weight of 873 g/mol [1]. This difference is not merely incremental but represents a distinct class of molecule (lipopeptide vs. peptide). While this directly implies altered physicochemical properties (e.g., hydrophobicity, membrane affinity) relevant to formulation and biodistribution , direct comparative bioactivity data is absent from the public record.

Growth Hormone Secretagogue Lipopeptide Drug Design

Sequence and Linker Uniqueness: A Non-Natural Peptidomimetic Core

The peptidomimetic core of Peptide 7172 is D-Phe-D-1-Nal-Inp-O-L-Hmp-L-Val-NH₂, linked via a succinyl bridge to DPPE . This sequence contains a non-standard amino acid (Inp, isonipecotic acid) and a hydroxy acid (O-L-Hmp, L-hydroxymethylproline), which are absent in the canonical GHRP-6 sequence (His-D-Trp-Ala-Trp-D-Phe-Lys-NH₂) [1]. This sequence divergence, along with the lipid anchor, predicts a distinct pharmacological profile. However, no direct head-to-head biological data is available to quantify the resulting differences in receptor binding, potency, or selectivity.

Peptide Synthesis Peptidomimetic Structure-Activity Relationship

Commercial Purity Specification: >98% Purity for Reproducible Research

Reputable vendors specify the purity of Peptide 7172 (CAS 159440-07-0) as >98% [1]. While this is a standard purity grade for many research peptides, it serves as a critical baseline for procurement. Substitution with a lower-purity or uncharacterized generic GHRP could introduce significant variability in biological assays. This specification provides a verifiable quality metric for ensuring experimental reproducibility.

Quality Control Analytical Chemistry Procurement

Defined Application Scenarios for Peptide 7172 Based on Structural Evidence


Investigating the Role of Lipid Anchor Conjugation on GHS Pharmacology

Peptide 7172's unique DPPE lipid conjugate makes it an ideal probe for studying how membrane anchoring alters the pharmacokinetics and pharmacodynamics of a peptidomimetic GHS core. Researchers can compare its cellular uptake, intracellular trafficking, and receptor interaction kinetics directly against non-lipidated analogs like GHRP-6 to dissect the role of the lipid moiety in GHS biology [1].

Developing Amphiphilic Peptide Formulations for Enhanced Bioavailability

The amphiphilic nature of Peptide 7172, possessing both a lipid tail and a polar peptidomimetic head group, makes it a relevant model compound for developing novel drug delivery formulations, such as liposomes, micelles, or lipid nanoparticles. Its behavior in these systems can be studied to optimize the delivery of other, more labile peptide therapeutics .

Quality Control Benchmarking for Specialized Research Peptide Procurement

For laboratories procuring this compound, the >98% purity specification [1] serves as a critical quality control benchmark. Its complex structure (MW ~1460) also makes it a suitable analyte for validating analytical chemistry methods, such as high-resolution mass spectrometry (HRMS) and advanced HPLC techniques, ensuring instrument performance and method reliability for larger peptide conjugates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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